5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
CAS No.:
Cat. No.: VC16305581
Molecular Formula: C24H22N2O5
Molecular Weight: 418.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22N2O5 |
|---|---|
| Molecular Weight | 418.4 g/mol |
| IUPAC Name | 2-(3-ethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C24H22N2O5/c1-3-30-18-8-4-7-17(12-18)21-20(22(27)19-10-9-15(2)31-19)23(28)24(29)26(21)14-16-6-5-11-25-13-16/h4-13,21,28H,3,14H2,1-2H3 |
| Standard InChI Key | BJNXTCZNNSJWBT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CC3=CN=CC=C3)O)C(=O)C4=CC=C(O4)C |
Introduction
5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound characterized by its intricate molecular structure and diverse functional groups. This compound features a pyrrolidine ring substituted with various functional groups, enhancing its reactivity and potential interactions with biological targets. Its molecular formula is C23H28N2O5, and it has a molecular weight of 412.5 g/mol.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound exhibits significant biological activities, including:
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Antimicrobial Properties: Derivatives of similar compounds have shown effectiveness against various bacterial strains.
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Anticancer Activity: Potential to inhibit cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest.
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Therapeutic Applications: Its interaction with specific molecular targets could alter enzyme or receptor activity, leading to diverse biological effects.
| Biological Activity | Potential Mechanism | Significance |
|---|---|---|
| Antimicrobial | Inhibition of bacterial enzymes or cell wall synthesis | Potential use in developing new antibiotics |
| Anticancer | Induction of apoptosis or cell cycle arrest in cancer cells | Possible application in cancer therapy |
| Therapeutic | Modulation of enzyme or receptor activity | Could lead to treatments for various diseases |
Synthesis Methods
The synthesis of 5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. These pathways require careful control of reaction conditions to optimize yield and purity. Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.
Comparison with Similar Compounds
Several compounds share structural similarities with 5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[3-(dimethylamino)propyl]-4-hydroxybenzamide | Contains a hydroxybenzamide moiety | Simpler structure but shares dimethylamino group |
| 5-Methylfuran-2-carboxylic acid | Features a furan ring | Lacks the complex pyrrolidine structure |
| 3-Ethoxyphenol | A simpler phenolic compound | Does not contain nitrogen or multiple functional groups |
The uniqueness of 5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and structural complexity, which may confer distinct chemical properties and biological activities not found in these simpler analogs.
Future Research Directions
Further research is needed to fully explore the potential therapeutic applications of this compound. This includes in-depth studies on its pharmacokinetics, pharmacodynamics, and safety profile. Additionally, structure-activity relationship (SAR) studies could help optimize its biological activities by modifying its chemical structure.
Given the current lack of detailed research findings from diverse sources, future studies should focus on comprehensive biological evaluations and synthetic optimizations to unlock the full potential of this compound in medicinal chemistry.
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